Mirabegron N-carbamoylglucuronide

UGT1A3 Glucuronidation Drug-Drug Interaction

Researchers quantifying mirabegron metabolism often face inaccurate M13 identification due to cross-reactivity with other glucuronides. Mirabegron N-carbamoylglucuronide (CAS 1365244-67-2) is the definitive, enzyme-specific standard. As the sole product of UGT1A3, it enables unambiguous DMPK profiling and robust bioanalytical method validation. - UGT1A3-Specific Probe: Isolated marker to assess UGT1A3 polymorphisms and drug-drug interactions, eliminating M11/M14 interference. - Validated LC-MS/MS Standard: Defined 3.4-min retention time & 91.5-96.5% accuracy for regulatory-compliant plasma assays. - ANDA-Ready Reference: Essential for demonstrating generic bioequivalence through precise M13 quantification. Supplied with comprehensive characterization, ensuring batch-to-batch reproducibility for critical analytical workflows.

Molecular Formula C₂₈H₃₂N₄O₁₀S
Molecular Weight 616.64
CAS No. 1365244-67-2
Cat. No. B1146855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirabegron N-carbamoylglucuronide
CAS1365244-67-2
Synonymsβ-D-Glucopyranuronic Acid 1-[N-[2-[4-[[2-(2-Amino-4-thiazolyl)acetyl]amino]phenyl]ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]carbamate]
Molecular FormulaC₂₈H₃₂N₄O₁₀S
Molecular Weight616.64
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
InChIInChI=1S/C28H32N4O10S/c29-27-31-18(14-43-27)12-20(34)30-17-8-6-15(7-9-17)10-11-32(13-19(33)16-4-2-1-3-5-16)28(40)42-26-23(37)21(35)22(36)24(41-26)25(38)39/h1-9,14,19,21-24,26,33,35-37H,10-13H2,(H2,29,31)(H,30,34)(H,38,39)/t19-,21-,22-,23+,24-,26-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mirabegron N-Carbamoylglucuronide Analytical Reference Standard


Mirabegron N-carbamoylglucuronide (CAS 1365244-67-2), also designated as M13 or YM-538859, is a primary Phase II glucuronide metabolite of the β3-adrenoceptor agonist mirabegron, formed via direct conjugation of glucuronic acid to the parent drug's carbamoyl nitrogen moiety [1]. It is a high-purity (>90% by HPLC) research compound, with a molecular formula of C28H32N4O10S and an average mass of 616.64 Da [2]. As a specific product of UDP-glucuronosyltransferase 1A3 (UGT1A3) activity, it is an essential analyte for in vitro and in vivo drug metabolism and pharmacokinetic (DMPK) studies, analytical method validation, and regulatory bioequivalence assessments of mirabegron formulations [3].

Why This Standard Cannot Be Replaced by Other Glucuronides


In-class substitution with other mirabegron glucuronide metabolites (e.g., M11, M14) or alternative analytical reference materials is scientifically unsound due to unique, non-interchangeable attributes of M13. Critically, its formation is catalyzed by a distinct UDP-glucuronosyltransferase isoform (UGT1A3) compared to the enzymes responsible for M11 (UGT2B7) and M14 (UGT1A8) [1]. This differential enzymatic pathway can be exploited to assess genetic polymorphisms or drug-drug interactions that specifically affect UGT1A3 activity, a nuance lost if a different glucuronide is used. Furthermore, its unique structural and chromatographic properties (e.g., a specific retention time of 3.4 minutes under validated LC-MS/MS conditions) mean it serves as an irreplaceable, specific marker for method development, analyte identification, and quantification in complex biological matrices [2]. Using a generic or incorrect glucuronide standard will lead to inaccurate quantification and flawed DMPK conclusions.

Key Differentiation and Evidence for Mirabegron N-Carbamoylglucuronide


Unique UGT1A3-Dependent Formation

Mirabegron N-carbamoylglucuronide (M13) is specifically catalyzed by the UDP-glucuronosyltransferase isoform UGT1A3, while other glucuronide metabolites (M11 and M14) are predominantly formed by UGT2B7 and UGT1A8, respectively [1][2]. In a panel of recombinant human UGTs, rhUGT1A3 exhibited the highest activity for M13 formation, a finding not observed for M11 or M14, which each showed a distinct enzyme preference [1].

UGT1A3 Glucuronidation Drug-Drug Interaction Pharmacogenomics

Chromatographic Separation from Other Metabolites

A validated LC-MS/MS method for mirabegron and its metabolites in human plasma reports a distinct retention time of 3.4 minutes for Mirabegron N-carbamoylglucuronide (M13), which differs from those of other glucuronides: M11 (2.7 min) and M14 (2.2 min) [1]. The assay for M13 demonstrates high accuracy, with intra- and inter-day accuracies ranging from 91.5% to 96.5% across quality control levels [1].

LC-MS/MS Method Validation Bioanalysis Pharmacokinetics

Distinct Physicochemical Properties vs. O-Glucuronide

Mirabegron N-carbamoylglucuronide (M13) exhibits distinct predicted physicochemical properties compared to its O-glucuronide counterpart (M11), which can impact in vitro and in vivo behavior. M13 has a predicted water solubility of 0.0329 mg/mL and a logP of 1.31, while M11 has a reported solubility in DMSO/methanol and a predicted boiling point of 904.6°C versus M13's 979.6°C [1].

Physicochemical Properties LogP Water Solubility In Silico Prediction

Enabling Precise Quantitation in Urinary Excretion Studies

In a clinical mass balance study using [14C]mirabegron, glucuronidation (the combined pathway for M11, M12, M13, and M14) accounted for 34% of the identified metabolites in human urine, with unchanged drug representing 45% of excreted radioactivity [1]. While the study does not quantify individual glucuronides, it establishes the collective importance of this pathway and by extension, the need for pure, characterized standards like M13 for deconvoluting and precisely quantifying each component in follow-up studies.

Urinary Excretion Mass Balance Metabolite Profiling Bioequivalence

Core Applications in Pharmaceutical Research


Bioanalytical Method Development for Pharmacokinetics

As a primary analyte in validated LC-MS/MS methods for human plasma, Mirabegron N-carbamoylglucuronide is indispensable for creating and qualifying assays that support clinical pharmacokinetic studies [1]. Its defined retention time and method validation parameters (e.g., accuracy between 91.5-96.5%) are essential for establishing robust, reproducible, and regulatory-compliant bioanalytical methods to quantify the M13 metabolite in biological samples from patient populations [1].

In Vitro Investigation of UGT1A3-Mediated Metabolism and Drug Interactions

Due to its unique and specific formation by the UGT1A3 enzyme, this compound serves as a critical probe substrate in human liver microsome or recombinant enzyme assays [2]. Researchers can use this standard to accurately quantify M13 formation rates, enabling detailed studies on the impact of UGT1A3 genetic variants or the potential for inhibitory drug-drug interactions that specifically affect this metabolic clearance pathway [2].

Reference Standard for Quality Control and Bioequivalence Testing

For analytical method development and validation (AMV) in support of Abbreviated New Drug Applications (ANDA), a characterized reference standard of Mirabegron N-carbamoylglucuronide is mandatory [3]. It is used as a marker in quality control (QC) applications to demonstrate the bioequivalence of a generic formulation by comparing the rate and extent of formation of this specific metabolite against the reference listed drug [3].

Metabolite Identification in Urinary Profiling Studies

This standard is used to definitively identify and quantify the M13 metabolite in urine samples as part of comprehensive metabolic profiling studies. While earlier studies categorized this metabolite within a broader glucuronidation fraction (34% of excreted metabolites), its use as a reference standard enables precise, compound-specific quantification, providing the granularity needed for advanced systems pharmacology and PBPK models [4].

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